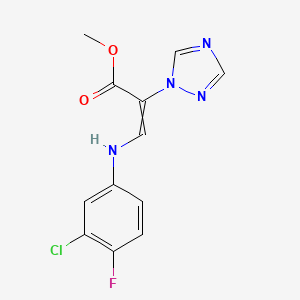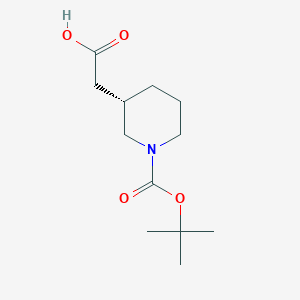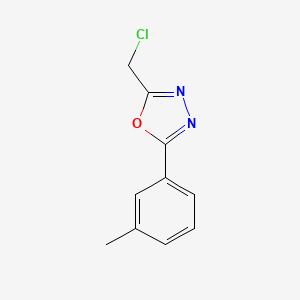
(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester
Übersicht
Beschreibung
“(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” is a heterocyclic organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” consists of an isocyanate group attached to a phenylpropionic acid methyl ester . The exact structure can be found in the references provided .Physical And Chemical Properties Analysis
The physical state of “(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” at 20 degrees Celsius is solid . Its density is 1.13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
This chemical serves as an intermediate in the synthesis of amino acid ester isocyanates, which are crucial for creating esters of substituted monobasic acids and other miscellaneous compounds. Its utility in organic syntheses is highlighted by its role in the preparation of amino acid derivatives through esterification and acylation reactions (Tsai et al., 2003). Moreover, the compound has been utilized in the stereoselective synthesis of 3-arylacrylates via copper-catalyzed syn hydroarylation, demonstrating its versatility in organic chemistry (Kirai & Yamamoto, 2011).
Biocatalysis and Enzymatic Processes
In biocatalytic applications, (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester is pivotal for the asymmetric synthesis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. The use of microbial strains for the enantioselective production of this acid showcases the integration of biocatalysis in pharmaceutical manufacturing (Li et al., 2013). Additionally, the esterification of 2-phenylpropionic acid has been explored in enzyme-catalyzed reactions within bio-based solvents, illustrating the potential for sustainable and green chemical processes (Iemhoff et al., 2018).
Chiral Separations and Enantioselectivity
The compound's derivatives are also central to chiral separations, particularly in the enantioseparation of 2-phenylcarboxylic acid esters. This process is critical for producing non-steroidal anti-inflammatory drugs (NSAIDs) and highlights the importance of chiral stationary phases in capillary gas chromatography (Shi et al., 2016; Shi et al., 2016).
Antimicrobial Activity
Although the focus is on non-pharmacological applications, it's worth noting the structural similarity with compounds showing antimicrobial activity, underscoring the potential for derivatives of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester to serve in developing new antimicrobial agents (Grishchuk et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (2S)-2-isocyanato-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMMIYKEOOTNZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960627 | |
| Record name | Methyl N-(oxomethylidene)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester | |
CAS RN |
40203-94-9 | |
| Record name | Methyl N-(oxomethylidene)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-2-Isocyanato-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)











